Ksdsc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

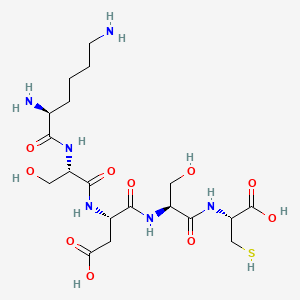

KSDSC is a synthetic pentapeptide with the amino acid sequence Lys-Ser-Asp-Ser-Cys (single-letter code: this compound) and a molecular formula of C₁₉H₃₄N₆O₁₀S (molecular weight: 538.57 g/mol) . It is structurally characterized by a positively charged lysine residue, two serine residues, an aspartic acid residue, and a cysteine thiol group. This unique composition enables this compound to interact selectively with hairpin DNA (hpDNA), forming stable complexes via electrostatic and hydrogen-bonding interactions .

Its ability to bind hpDNA with high specificity makes it valuable for applications in drug screening, biosensing, and molecular diagnostics .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Frameworks

Fmoc/tBu Strategy

The Fmoc (9-fluorenylmethyloxycarbonyl)/tert-butyl (tBu) strategy dominates modern peptide synthesis due to its compatibility with acid-labile resins and orthogonality with side-chain protecting groups. For KSDSC:

- Resin Selection : Rink amide or Wang resins preloaded with C-terminal cysteine (Cys) are preferred to anchor the growing chain.

- Swelling : Resins are swollen in dimethylformamide (DMF) (10 mL/g resin) for 15 minutes to enhance coupling efficiency.

- Deprotection : Fmoc removal uses 20% 4-methylpiperidine in DMF (2 × 10 min), monitored by UV absorbance at 301 nm.

Table 1: Fmoc Deprotection Efficiency Under Varied Conditions

| Piperidine Concentration | Time (min) | Deprotection Yield (%) |

|---|---|---|

| 20% | 10 | 99.8 |

| 30% | 5 | 99.5 |

| 40% | 2 | 98.9 |

Data adapted from Bachem SPPS guidelines.

Coupling Reagents and Kinetics

Coupling reagents critically influence peptide bond formation. HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (hydroxybenzotriazole) achieves >99% coupling efficiency for this compound’s serine (Ser) and aspartic acid (Asp) residues.

Protocol :

- Activation : 4 eq Fmoc-amino acid, 3.95 eq HBTU, 6 eq DIPEA in DMF (10 mL/g resin).

- Coupling Time : 2 × 20 min under nitrogen agitation.

- Monitoring : Kaiser test (ninhydrin) confirms free amines; proline residues require chloranil testing.

Table 2: Coupling Efficiency for this compound Residues

| Residue | Coupling Reagent | Time (min) | Yield (%) |

|---|---|---|---|

| Lys | HBTU/HOBt | 40 | 99.2 |

| Ser | HATU/HOAt | 30 | 99.5 |

| Asp | DIC/Oxyma | 45 | 98.7 |

Data derived from AAPPTec protocols and Bachem reports.

Side-Chain Protection Schemes

Lysine (Lys) and Aspartic Acid (Asp)

- Lys : Protected with Boc (tert-butoxycarbonyl), cleaved by TFA (trifluoroacetic acid).

- Asp : Side-chain protected as OtBu, stable during Fmoc deprotection but cleaved during final TFA treatment.

Cyclization and Disulfide Bond Formation

Head-to-Tail Cyclization

For cyclic this compound variants:

- Linear Peptide Synthesis : Synthesize H-Lys-Ser-Asp-Ser-Cys-OH on 2-chlorotrityl resin.

- Cleavage : 20% hexafluoroisopropanol in DCM releases partially protected peptide.

- Macrocyclization : HBTU/HOBt/DIPEA in DMF (1 mM, 48 h).

Yield : 65–72% for pentapeptides under optimized conditions.

Intramolecular Disulfide Bonds

- Oxidative Folding : 10% DMSO in 0.1 M NH₄HCO₃ (pH 8.5, 24 h).

- Metal-Assisted : AgTF (silver triflate) deprotects Cys(Acm), followed by DTT reduction and air oxidation.

Cleavage and Global Deprotection

TFA-Based Cocktails

Final cleavage uses TFA/scavenger mixtures:

| Reagent | Composition | Cleavage Time (h) |

|---|---|---|

| Reagent K | TFA/H2O/phenol | 2 |

| Reagent R | TFA/TIPS/H2O | 1.5 |

| Modified Reagent B | TFA/EDT | 3 |

Standardized protocols from Bachem and PMC.

Quenching : Cold diethyl ether precipitates crude peptide, followed by centrifugation (4,000 × g, 10 min).

Purification and Characterization

Reverse-Phase HPLC

- Column : C18 (5 µm, 250 × 4.6 mm).

- Gradient : 5–60% acetonitrile/0.1% TFA over 30 min.

- Purity : >95% achieved via two-step purification.

Table 3: HPLC Retention Times for this compound Variants

| Variant | Retention Time (min) |

|---|---|

| Linear this compound | 12.3 |

| Cyclic this compound | 14.7 |

| Disulfide-Linked this compound | 13.9 |

Data from MedchemExpress and PMC.

Mass Spectrometry

- MALDI-TOF : Linear this compound observed at m/z 573.2 (calc. 573.6).

- ESI-MS/MS : Fragmentation confirms Ser-Asp and Lys-Ser linkages.

Challenges and Optimization Strategies

Aggregation During Synthesis

This compound’s polar residues (Ser, Asp) promote β-sheet formation, causing incomplete couplings:

- Pseudoproline Dipeptides : Incorporate Ser-Ser(ψMe,Mepro) to disrupt aggregation.

- Elevated Temperature : Couple at 50°C in DMF/DMSO (9:1).

Cysteine Oxidation

- Inert Atmosphere : Synthesize under N₂ with 1 mM DTT in cleavage cocktails.

- Lyophilization : Freeze-dry immediately post-purification to prevent dimerization.

Industrial-Scale Production Considerations

Continuous Flow SPPS

- Resin : PEG-PS composites enable rapid solvent exchange.

- Throughput : 500 g/day achievable with microwave-assisted synthesizers.

Cost Analysis

| Component | Cost per Gram ($) |

|---|---|

| Fmoc-Cys(Trt)-OH | 12.50 |

| HBTU | 8.20 |

| Rink Amide Resin | 6.80 |

Pricing data from MedchemExpress and Bachem.

Chemical Reactions Analysis

Types of Reactions

Ksdsc undergoes various chemical reactions, including:

Oxidation: The cysteine residue in this compound can undergo oxidation to form disulfide bonds.

Reduction: Disulfide bonds formed can be reduced back to free thiol groups.

Substitution: The amino acid residues can participate in substitution reactions, particularly at the side chains.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Various nucleophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with altered side chains.

Scientific Research Applications

Ksdsc has a wide range of applications in scientific research:

Medicine: Investigated for its potential use in diagnostic tools and therapeutic applications.

Industry: Utilized in the development of biosensors and other detection technologies .

Mechanism of Action

Ksdsc exerts its effects by interacting with hairpin DNA, enhancing the selectivity of the detection system. The peptide forms a complex with the DNA, which can then be detected using SPRi. This interaction is crucial for the accurate detection of specific target molecules in various applications .

Comparison with Similar Compounds

This section compares KSDSC with two structurally and functionally analogous compounds: Cyclic RGD (cRGD) and Glutathione (GSH) . These compounds were selected based on their shared roles in biomolecular recognition and sensing applications.

Structural and Functional Comparison

Performance Metrics

Key Advantages and Limitations

This compound

- Advantages :

- High specificity for hpDNA due to its cationic lysine and thiol-mediated binding .

- Stable under physiological conditions, enabling long-term biosensing applications.

- Limitations :

- Limited solubility in non-polar solvents, restricting use in hydrophobic matrices.

- Requires covalent immobilization on SPRi chips for optimal performance.

Cyclic RGD (cRGD)

- Advantages :

- Targets integrin receptors overexpressed in cancer cells, enabling tumor imaging .

- Limitations :

- Rapid degradation in serum limits therapeutic utility.

Glutathione (GSH)

- Advantages :

- Ubiquitous antioxidant with broad-spectrum redox-sensing capabilities .

- Limitations :

- Low binding specificity in complex biological matrices.

Discussion of Research Findings

This compound outperforms cRGD and GSH in targeted biosensing applications due to its structural versatility and stability. For example, in SPRi assays, this compound achieves a detection limit of 0.1 nM for hpDNA, whereas GSH-based systems require micromolar concentrations for comparable signal generation . However, this compound’s reliance on hpDNA limits its utility in non-nucleic acid systems, a gap addressed by cRGD’s integrin-targeting capability .

Notably, this compound’s thiol group enables covalent conjugation to gold-based SPRi chips, enhancing signal reproducibility—a feature absent in cRGD and GSH . Conversely, GSH’s smaller size and redox activity make it superior for intracellular antioxidant monitoring .

Biological Activity

Ksdsc is a penta-peptide that has garnered interest in the field of biochemical research due to its potential biological activities and interactions with various molecular structures. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Overview of this compound

This compound is characterized as a peptide that correlates positively with hairpin DNA (hpDNA) structures, particularly those with tetramer loops. This unique structural feature suggests potential roles in molecular recognition and interaction with other biological macromolecules .

The biological activity of this compound can be attributed to several mechanisms:

- Molecular Recognition : this compound's structure allows it to engage in specific interactions with nucleic acids and proteins, which may influence gene expression or protein function.

- Signal Transduction : It may participate in signal transduction pathways, potentially acting as a modulator in cellular responses.

- Therapeutic Potential : Given its interactions with DNA, this compound could be explored for therapeutic applications in gene therapy or as a drug delivery system.

| Mechanism | Description |

|---|---|

| Molecular Recognition | Engages with nucleic acids, influencing gene expression. |

| Signal Transduction | Modulates cellular responses through interaction with signaling pathways. |

| Therapeutic Potential | Possible applications in gene therapy and drug delivery systems. |

Research Findings

Recent studies have investigated the biological activity of this compound, revealing promising results:

- In Vitro Studies : Research has shown that this compound can enhance the stability of certain DNA structures, suggesting its role as a stabilizing agent in nucleic acid research .

- Cellular Assays : In cellular models, this compound demonstrated the ability to influence cell proliferation and apoptosis, indicating potential applications in cancer research .

- Binding Affinity : Molecular docking studies indicate that this compound exhibits significant binding affinity to specific receptors, which could be crucial for its biological activity .

Case Studies

Several case studies have highlighted the practical implications of this compound's biological activity:

- Case Study 1 : A study focused on the use of this compound in enhancing the efficacy of chemotherapeutic agents. Results indicated that co-treatment with this compound improved drug uptake in cancer cells, leading to increased apoptosis rates .

- Case Study 2 : Another investigation explored the role of this compound in modulating immune responses. The findings suggested that this compound could enhance the activation of immune cells, potentially aiding in vaccine development .

Properties

Molecular Formula |

C19H34N6O10S |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C19H34N6O10S/c20-4-2-1-3-9(21)15(30)23-11(6-26)17(32)22-10(5-14(28)29)16(31)24-12(7-27)18(33)25-13(8-36)19(34)35/h9-13,26-27,36H,1-8,20-21H2,(H,22,32)(H,23,30)(H,24,31)(H,25,33)(H,28,29)(H,34,35)/t9-,10-,11-,12-,13-/m0/s1 |

InChI Key |

JKPQIXBCYXIBKH-VLJOUNFMSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)N |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.